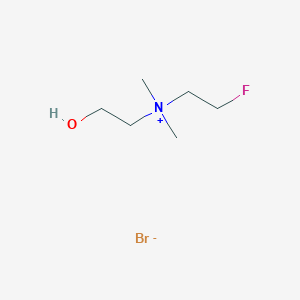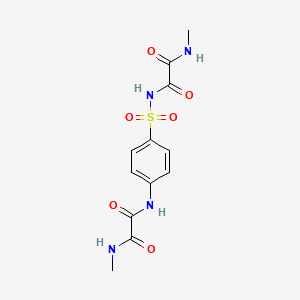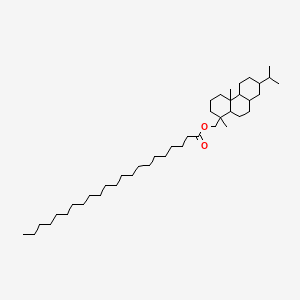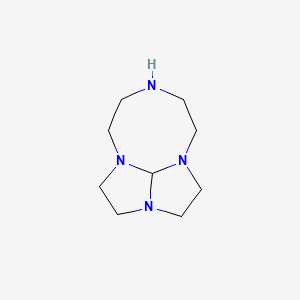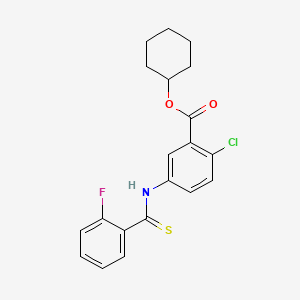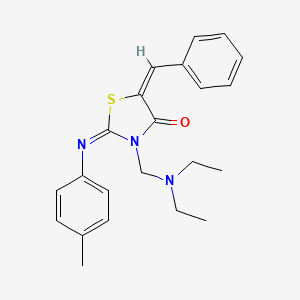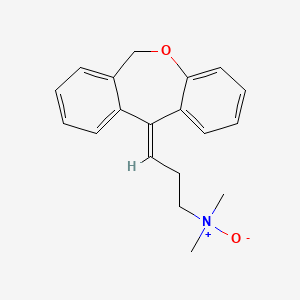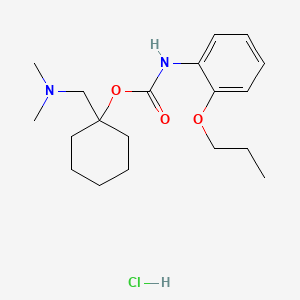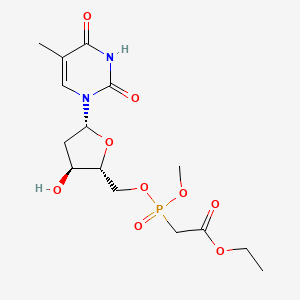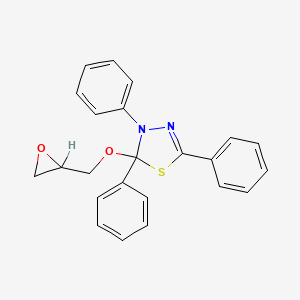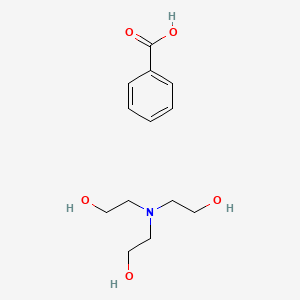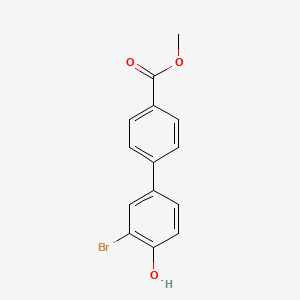
Methyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate is an organic compound with the molecular formula C14H11BrO3. It is a derivative of biphenyl, featuring a bromine atom and a hydroxyl group on one of the phenyl rings, and a methyl ester group on the carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate typically involves the bromination of 4-hydroxybiphenyl followed by esterification. One common method includes:
Bromination: 4-hydroxybiphenyl is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3’ position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted biphenyl derivatives.
Oxidation: Products can include 3’-bromo-4’-hydroxybiphenyl-4-carboxaldehyde or 3’-bromo-4’-hydroxybiphenyl-4-carboxylic acid.
Reduction: Products can include 3’-bromo-4’-hydroxybiphenyl-4-methanol.
Scientific Research Applications
Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl biphenyl-4-carboxylate: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.
Methyl 3’-hydroxybiphenyl-4-carboxylate:
Uniqueness
Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate is unique due to the presence of both bromine and hydroxyl groups, which provide distinct reactivity patterns and potential for diverse applications in synthesis and medicinal chemistry .
Properties
CAS No. |
166984-06-1 |
|---|---|
Molecular Formula |
C14H11BrO3 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
methyl 4-(3-bromo-4-hydroxyphenyl)benzoate |
InChI |
InChI=1S/C14H11BrO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8,16H,1H3 |
InChI Key |
SVQVLFJNNBXQKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


